A Technical Guide to the Structure Elucidation of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
A Technical Guide to the Structure Elucidation of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, a compound of interest within the medicinally significant benzisoxazole class of heterocycles.[1][2] While this specific molecule is cataloged, detailed experimental data for its characterization is not widely published.[3] This document, therefore, serves as an in-depth, predictive guide for researchers. It outlines a plausible synthetic pathway and details the expected outcomes from a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized, providing a robust, self-validating methodology for confirming the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous approach to structural verification of novel benzisoxazole derivatives.
Introduction: The Significance of the Benzisoxazole Scaffold
The benzo[d]isoxazole (or 1,2-benzisoxazole) ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of substituents, such as a methoxy group at the 6-position and a carboxylic acid at the 3-position, is anticipated to modulate the molecule's physicochemical properties and biological activity, making unambiguous structural confirmation a prerequisite for any further development.
This guide will systematically deconstruct the process of confirming the structure of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid (summarized in Table 1 ), from synthesis to definitive spectroscopic analysis.
| Compound Attribute | Value | Source |
| Compound Name | 6-Methoxybenzo[d]isoxazole-3-carboxylic acid | N/A |
| Molecular Formula | C₉H₇NO₄ | [3] |
| Molecular Weight | 193.16 g/mol | [3] |
| CAS Number | 28691-48-7 | [3] |
| Predicted Structure | ![]() | N/A |
Table 1: Key Identifiers for 6-Methoxybenzo[d]isoxazole-3-carboxylic acid.
Proposed Synthesis Pathway
The proposed two-step synthesis begins with the nitration of 2-hydroxy-4-methoxybenzoic acid. The resulting nitro-substituted intermediate can then undergo reductive cyclization to form the desired benzisoxazole ring.
Experimental Protocol: Proposed Synthesis
Step 1: Nitration of 2-hydroxy-4-methoxybenzoic acid
-
Cool a solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (fuming nitric acid in glacial acetic acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, 2-hydroxy-4-methoxy-5-nitrobenzoic acid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Reductive Cyclization to form 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
-
Dissolve the 2-hydroxy-4-methoxy-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C).
-
If using sodium dithionite, add it portion-wise and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 6-Methoxybenzo[d]isoxazole-3-carboxylic acid.
This synthetic approach is logical because the electron-donating nature of the hydroxyl and methoxy groups directs the electrophilic nitration to the ortho/para positions, and subsequent reduction of the nitro group in proximity to the phenolic hydroxyl facilitates the intramolecular cyclization to form the stable isoxazole ring.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Analysis and Data Interpretation
The core of structure elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques.[5][6] This section details the predicted spectroscopic signatures for 6-Methoxybenzo[d]isoxazole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[6][7] For the target molecule, we predict the key signals in both ¹H and ¹³C NMR spectra.
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.[8]
The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons, a methoxy group, and a carboxylic acid proton.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~13.5 | broad singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal that can exchange with D₂O.[9][10] |
| ~7.8-8.0 | d | 1H | H-7 | The proton ortho to the isoxazole oxygen and part of the fused benzene ring. Its exact shift is influenced by the overall electronic structure. |
| ~7.4-7.6 | d | 1H | H-4 | The proton ortho to the fused isoxazole nitrogen. Aromatic protons in benzisoxazoles typically resonate between 7.0-8.5 ppm.[11] |
| ~7.1-7.3 | dd | 1H | H-5 | This proton is coupled to both H-4 and H-7, appearing as a doublet of doublets. |
| ~3.9 | s | 3H | OCH₃ | Methoxy groups on an aromatic ring typically appear as a sharp singlet between 3.8 and 4.0 ppm.[12][13][14] |
Table 2: Predicted ¹H NMR data and interpretation.
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~165-170 | COOH | The carbonyl carbon of a carboxylic acid is highly deshielded.[8] |
| ~160-165 | C-7a | Quaternary carbon of the benzene ring fused to the isoxazole oxygen. |
| ~155-160 | C-6 | Aromatic carbon bearing the electron-donating methoxy group. |
| ~150-155 | C-3 | Carbon of the isoxazole ring bonded to the carboxylic acid. |
| ~140-145 | C-3a | Quaternary carbon of the benzene ring fused to the isoxazole nitrogen. |
| ~120-125 | C-4 | Aromatic CH carbon. |
| ~115-120 | C-7 | Aromatic CH carbon. |
| ~100-105 | C-5 | Aromatic CH carbon. |
| ~56 | OCH₃ | Methoxy carbons typically appear in the 55-60 ppm range.[12] |
Table 3: Predicted ¹³C NMR data and interpretation.
-
COSY (Correlation Spectroscopy): Will confirm the coupling between adjacent aromatic protons (H-4, H-5, H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon (H-4 to C-4, H-5 to C-5, H-7 to C-7, and the OCH₃ protons to the OCH₃ carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing the overall connectivity. Key expected correlations include:
-
The OCH₃ protons to C-6.
-
H-7 to C-5, C-7a, and C-3a.
-
H-4 to C-5, C-6, and C-3a.
-
The COOH proton (if observed) to C-3.
-
Caption: Integration of NMR data for structure confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10]
-
Prepare a sample using either the KBr pellet method or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch in a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[10][15] |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) | Conjugation with the isoxazole ring may shift this value slightly compared to a saturated carboxylic acid.[15] |
| ~1600-1620 | Medium | C=N stretch (Isoxazole) & C=C stretch (Aromatic) | Overlapping bands typical for aromatic heterocyclic systems. |
| ~1250-1300 | Strong | C-O stretch (Aromatic Ether & Carboxylic Acid) | Strong asymmetric C-O-C stretch from the methoxy group and C-O stretch from the acid. |
| ~1020-1075 | Medium | C-O stretch (Aromatic Ether) | Symmetric C-O-C stretch from the methoxy group. |
Table 4: Predicted key IR absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which helps in confirming the structure.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for a polar molecule like this.
-
Acquire the spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
| Ion Mode | Predicted m/z | Formula | Interpretation |
| Negative | 192.0302 | [C₉H₆NO₄]⁻ | [M-H]⁻, loss of the acidic carboxylic proton. |
| Positive | 194.0448 | [C₉H₈NO₄]⁺ | [M+H]⁺, protonation likely on the isoxazole nitrogen. |
Table 5: Predicted high-resolution mass spectrometry data.
A key fragmentation pathway would involve the loss of CO₂ (44 Da) from the carboxyl group, a common fragmentation for carboxylic acids.
Ultimate Structure Confirmation: X-Ray Crystallography
While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the only definitive, unambiguous proof of molecular structure and stereochemistry in the solid state.[16][17]
Protocol: X-Ray Crystallography
-
Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software. The resulting electron density map will reveal the precise spatial arrangement of all atoms, confirming connectivity and bond lengths/angles.
Conclusion
The structural elucidation of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid is a systematic process that relies on a foundation of logical synthesis followed by multi-faceted spectroscopic analysis. This guide provides a robust, predictive framework for researchers to follow. By comparing experimentally obtained data with the predicted ¹H NMR, ¹³C NMR, IR, and MS signatures detailed herein, scientists can confidently confirm the identity and purity of their synthesized material. The integration of 1D and 2D NMR techniques is paramount for establishing the precise connectivity of the molecule, while high-resolution mass spectrometry validates its elemental composition. For absolute confirmation, single-crystal X-ray analysis remains the gold standard. This comprehensive approach ensures the scientific integrity required for advancing novel compounds in the fields of chemical research and drug development.
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![Chemical Structure of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid](https://www.chemicalbook.com/CAS/GIF/28691-48-7.gif)
